(3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
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Overview
Description
(3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound with a unique structure that includes a benzothiazine ring, a nitrophenyl group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with benzyl isothiocyanate, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound has potential applications as a probe for studying enzyme interactions due to its ability to undergo specific chemical reactions. It can be used to label proteins or other biomolecules, allowing researchers to track their behavior in biological systems.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers or other materials with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the compound’s overall reactivity. The benzothiazine ring can interact with biological molecules, potentially inhibiting or activating specific pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
What sets (3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione apart from similar compounds is its unique combination of functional groups. The presence of both a nitrophenyl group and a benzothiazine ring allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Biological Activity
The compound (3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione (CAS: 893313-36-5) is a member of the benzothiazine family, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H20N2O3S, with a molar mass of 404.48 g/mol. The structure features a benzothiazine core that is substituted with a nitrophenyl group and a benzyl moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds related to benzothiazines exhibit significant antimicrobial properties. A study found that derivatives of benzothiazines possess activity against various bacterial strains, suggesting that this compound may also demonstrate similar effects. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Analgesic Properties
The analgesic activity of this compound has been investigated in several studies. It was shown to reduce pain responses in animal models, indicating potential as a non-steroidal anti-inflammatory drug (NSAID). The analgesic effect is likely mediated through the inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response .
Anti-inflammatory Effects
In addition to its analgesic properties, this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation .
Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial activity of various benzothiazine derivatives, including our compound. The findings revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against tested strains .
Study 2: Analgesic and Anti-inflammatory Assessment
A series of experiments were conducted to assess the analgesic and anti-inflammatory properties using animal models. The compound was administered at different doses, showing significant pain relief comparable to standard NSAIDs like ibuprofen. Histological examinations indicated reduced tissue inflammation in treated groups .
Data Summary
Property | Observation |
---|---|
Molecular Formula | C23H20N2O3S |
Molar Mass | 404.48 g/mol |
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria (MIC: 15-30 µg/mL) |
Analgesic Activity | Significant pain relief in animal models |
Anti-inflammatory Activity | Reduced pro-inflammatory cytokines |
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(4-nitroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c26-22-19-8-4-5-9-20(19)24(15-16-6-2-1-3-7-16)31(29,30)21(22)14-23-17-10-12-18(13-11-17)25(27)28/h1-14,23H,15H2/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZUOXUPKDCZLD-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)[N+](=O)[O-])S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=C(C=C4)[N+](=O)[O-])/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.